molecular formula C14H27ClN2O3 B2570355 (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride CAS No. 2103005-40-7

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B2570355
CAS No.: 2103005-40-7
M. Wt: 306.83
InChI Key: WJPPIDQPYKNEDJ-YLIVSKOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, a formamido group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-piperidone.

    Attachment of the Formamido Group: The formamido group is introduced via a formylation reaction, often using formic acid or formamide under acidic conditions.

    Coupling with Hexanoic Acid: The final step involves coupling the piperidine derivative with hexanoic acid. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The hexanoic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate binding affinities and mechanisms of action.

Medicine

Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring and formamido group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-Methyl-3-{[(piperidin-2-yl)amino]methyl}hexanoic acid: Lacks the formamido group, which may alter its binding properties and biological activity.

    (3S)-5-Methyl-3-{[(piperidin-2-yl)carbamoyl]methyl}hexanoic acid: Contains a carbamoyl group instead of a formamido group, potentially affecting its reactivity and stability.

Uniqueness

(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is unique due to the presence of both the piperidine ring and the formamido group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S)-5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPPIDQPYKNEDJ-YLIVSKOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.